3-(2-hydroxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2-hydroxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a thiadiazole ring, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the core pyrazole and thiadiazole rings. The hydroxyphenyl group is then introduced through a series of reactions that may include nitration, reduction, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of nitro groups may produce corresponding amines.
Scientific Research Applications
3-(2-hydroxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(2-hydroxyphenyl)propanoate: Shares the hydroxyphenyl group but differs in the rest of the structure.
3-(2-hydroxyphenyl)-5-phenyl-2-cyclohexen-1-one: Contains a similar hydroxyphenyl group but has a different core structure.
2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl]-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one: Another compound with a hydroxyphenyl group but with a different ring system.
Uniqueness
The uniqueness of 3-(2-hydroxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide lies in its combination of the pyrazole and thiadiazole rings with the hydroxyphenyl group. This unique structure imparts specific chemical properties and biological activities that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C16H17N5O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H17N5O2S/c1-9(2)7-14-20-21-16(24-14)17-15(23)12-8-11(18-19-12)10-5-3-4-6-13(10)22/h3-6,8-9,22H,7H2,1-2H3,(H,18,19)(H,17,21,23) |
InChI Key |
BCZIITRKFAZOTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3O |
Origin of Product |
United States |
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